Cas no 39910-65-1 (2-azidopyridine)

2-azidopyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-azido-
- 2-azidopyridine
- 2-azido-pyridine
- EN300-222853
- azidopyridine
- AKOS017516136
- DTXSID80449938
- 39910-65-1
- doi:10.14272/DIABUJYZLNKYQJ-UHFFFAOYSA-N
- 10.14272/DIABUJYZLNKYQJ-UHFFFAOYSA-N
- 2-pyridinyl azide
- DIABUJYZLNKYQJ-UHFFFAOYSA-N
- SCHEMBL16040152
-
- MDL: MFCD13175235
- インチ: InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H
- InChIKey: DIABUJYZLNKYQJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 120.04372
- どういたいしつりょう: 120.043596145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 27.2Ų
じっけんとくせい
- PSA: 61.65
2-azidopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B408153-10mg |
2-azidopyridine |
39910-65-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B408153-50mg |
2-azidopyridine |
39910-65-1 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-222853-1.0g |
2-azidopyridine |
39910-65-1 | 95% | 1g |
$528.0 | 2023-06-03 | |
Enamine | EN300-222853-10g |
2-azidopyridine |
39910-65-1 | 95% | 10g |
$2269.0 | 2023-09-16 | |
Enamine | EN300-222853-5g |
2-azidopyridine |
39910-65-1 | 95% | 5g |
$1530.0 | 2023-09-16 | |
1PlusChem | 1P01AMK5-1g |
2-azidopyridine |
39910-65-1 | 97% | 1g |
$385.00 | 2024-05-03 | |
1PlusChem | 1P01AMK5-5g |
2-azidopyridine |
39910-65-1 | 97% | 5g |
$1273.00 | 2024-05-03 | |
1PlusChem | 1P01AMK5-500mg |
2-azidopyridine |
39910-65-1 | 97% | 500mg |
$235.00 | 2024-05-03 | |
A2B Chem LLC | AV74613-1g |
2-azidopyridine |
39910-65-1 | 97% | 1g |
$473.00 | 2024-04-20 | |
A2B Chem LLC | AV74613-5g |
2-azidopyridine |
39910-65-1 | 97% | 5g |
$1535.00 | 2024-04-20 |
2-azidopyridine 関連文献
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1. Photolysis of 2-azidopyridine 1-oxides. A convenient synthesis of 1,2-oxazinesRudolph A. Abramovitch,Claude Dupuy J. Chem. Soc. Chem. Commun. 1981 36
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Puneet Singh Gahlaut,Deepak Gautam,Bhawana Shekhawat,Shivani Kushwaha,Barun Jana New J. Chem. 2023 47 19953
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Ales Reisinger,Paul V. Bernhardt,Curt Wentrup Org. Biomol. Chem. 2004 2 246
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Eoin P. McCarney,Chris S. Hawes,Salvador Blasco,Thorfinnur Gunnlaugsson Dalton Trans. 2016 45 10209
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5. Index pages
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Junqing Yang,Xuedong Gong,Guixiang Wang RSC Adv. 2015 5 9503
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Yulia V. Krivolapova,Olesya A. Tomashenko,Liya D. Funt,Dar'ya V. Spiridonova,Mikhail S. Novikov,Alexander F. Khlebnikov Org. Biomol. Chem. 2022 20 5434
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8. Reactions of 2-azidopyridine and 1-pyridinio ylides with transition-metal complexesMaddalena Pizzotti,Sergio Cenini,Francesca Porta,Wolfgang Beck,Jürgen Erbe J. Chem. Soc. Dalton Trans. 1978 1155
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Puneet Singh Gahlaut,Deepak Gautam,Prem Lama,Barun Jana New J. Chem. 2023 47 6871
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10. Photolysis of 2-azidopyridine 1-oxides. A convenient synthesis of 1,2-oxazinesRudolph A. Abramovitch,Claude Dupuy J. Chem. Soc. Chem. Commun. 1981 36
2-azidopyridineに関する追加情報
2-Azidopyridine: A Comprehensive Overview
2-Azidopyridine, also known by its CAS number 39910-65-1, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by a pyridine ring substituted with an azide group at the 2-position, has garnered attention due to its unique chemical properties and versatile reactivity. Recent studies have highlighted its potential in areas such as click chemistry, drug delivery systems, and advanced materials synthesis.
The molecular structure of 2-azidopyridine consists of a six-membered aromatic ring with one nitrogen atom and an azide (-N3) substituent. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it highly reactive under specific conditions. The azide group, known for its high nucleophilicity and ability to participate in [3+2] cycloaddition reactions, has been extensively utilized in the development of novel materials and pharmaceutical agents.
Recent advancements in click chemistry have further underscored the importance of 2-azidopyridine. Researchers have demonstrated its ability to undergo efficient cycloaddition reactions with alkyne derivatives, leading to the formation of stable triazole-containing compounds. These products have found applications in the synthesis of bioactive molecules, polymer networks, and sensors. For instance, a study published in Nature Communications highlighted the use of 2-azidopyridine-based click reactions to create stimuli-responsive hydrogels for drug delivery applications.
In addition to its role in click chemistry, 2-azidopyridine has been explored as a precursor for the synthesis of nitrogen-rich materials. These materials are highly sought after in the field of energetic compounds and pyrotechnics due to their high energy density and stability under certain conditions. Recent research has focused on optimizing synthesis routes to enhance the yield and purity of 2-azidopyridine, ensuring its scalability for industrial applications.
The synthesis of 2-azidopyridine typically involves nucleophilic substitution or coupling reactions, with variations depending on the starting materials and reaction conditions. A study published in the In terms of safety considerations, handling 2-azidopyridine requires adherence to standard laboratory protocols due to its potential sensitivity under certain conditions. Proper storage and handling procedures are essential to ensure safe use in research and industrial settings. In conclusion, 2-azidopyridine (CAS No: 39910-65-1) stands as a pivotal compound in modern chemical research, offering diverse applications across multiple disciplines. Its unique reactivity and versatility continue to drive innovation in materials science, drug development, and chemical synthesis.
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